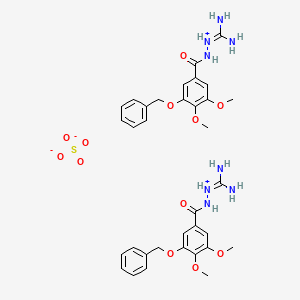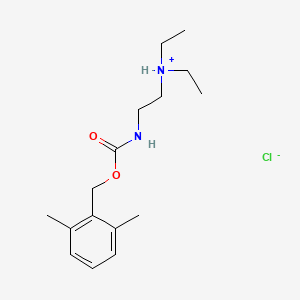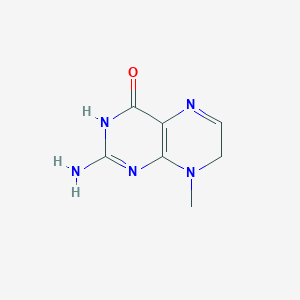![molecular formula C10H8N4S B13743151 1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine CAS No. 19918-30-0](/img/structure/B13743151.png)
1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine is a heterocyclic compound that combines the structural features of both thiazole and benzimidazole rings.
Méthodes De Préparation
The synthesis of 1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine typically involves the condensation of 2-acetylbenzimidazole with thiourea in the presence of iodine in ethyl alcohol . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new materials with unique properties.
Biology: This compound exhibits significant biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Industry: It finds applications in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit specific enzymes and proteins involved in cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways .
Comparaison Avec Des Composés Similaires
1-(Thiazol-2-yl)-1h-benzo[d]imidazol-2-amine can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities, including antimicrobial and anticancer properties.
Benzimidazole derivatives: These compounds contain the benzimidazole ring and are known for their antiviral and anticancer activities.
Imidazo[2,1-b]thiazole derivatives: These compounds combine the structural features of both imidazole and thiazole rings and are studied for their potential use in drug development.
Propriétés
Numéro CAS |
19918-30-0 |
|---|---|
Formule moléculaire |
C10H8N4S |
Poids moléculaire |
216.26 g/mol |
Nom IUPAC |
1-(1,3-thiazol-2-yl)benzimidazol-2-amine |
InChI |
InChI=1S/C10H8N4S/c11-9-13-7-3-1-2-4-8(7)14(9)10-12-5-6-15-10/h1-6H,(H2,11,13) |
Clé InChI |
YUCHNBBARLXPCI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(N2C3=NC=CS3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


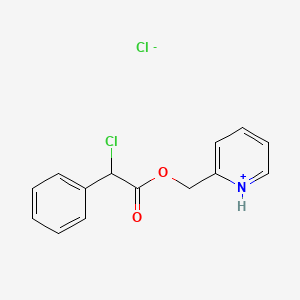
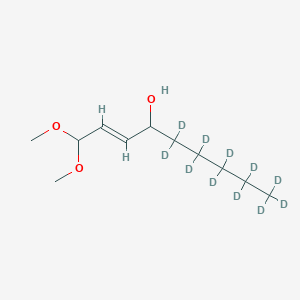


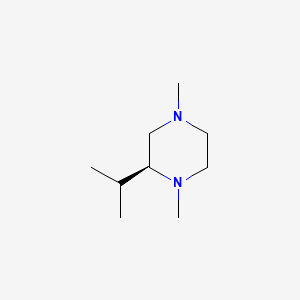

![9,10-Bis((1h-benzo[d]imidazol-1-yl)methyl)anthracene](/img/structure/B13743101.png)



